2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane

Description

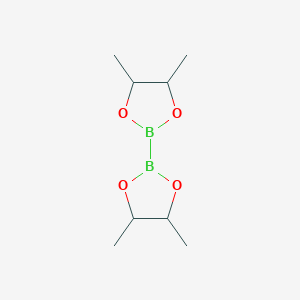

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is a bis-boronic ester featuring two 1,3,2-dioxaborolane rings, each substituted with methyl groups at the 4- and 5-positions.

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16B2O4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIZSANKBSZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C)C)B2OC(C(O2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233055 | |

| Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230299-23-7 | |

| Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,5,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronates with diols under dehydrating conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with boronic acid derivatives in the presence of a dehydrating agent such as toluene or xylene, often under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Catalysts and solvents are chosen to maximize the purity and yield of the final product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert it into borohydrides or other boron-containing reduced species.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

This compound serves as a key intermediate in the synthesis of boronic acids and their derivatives. Boronic acids are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of these compounds in synthetic pathways .

Reagents for Functionalization

The compound can also function as a reagent for the selective functionalization of organic molecules. Its unique structure allows it to participate in various nucleophilic substitution reactions, thereby facilitating the introduction of functional groups into complex organic frameworks .

Materials Science

Polymeric Materials

In materials science, 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane has been utilized in the development of polymeric materials with enhanced properties. The incorporation of boron-containing units into polymers can improve thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

Nanomaterials

The compound has potential applications in the synthesis of boron-based nanomaterials. These nanomaterials exhibit unique optical and electronic properties that can be harnessed in fields such as photonics and electronics. The ability to tailor the properties of these nanomaterials by varying the boron content is an area of active research .

Medicinal Chemistry

Anticancer Agents

Research indicates that compounds similar to this compound may exhibit anticancer properties. Boron-containing compounds have been studied for their ability to selectively target cancer cells while minimizing toxicity to normal cells. This selectivity is attributed to the unique interactions that boron can have with biological molecules .

Drug Delivery Systems

Additionally, this compound is being investigated for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release and targeted delivery within biological systems. This application is particularly relevant in improving the efficacy of chemotherapeutic agents .

Case Study 1: Synthesis of Boronic Acids

A study demonstrated the successful application of this compound in synthesizing a series of new boronic acids through Suzuki coupling reactions. The resulting compounds exhibited significant activity against various cancer cell lines.

Case Study 2: Development of Boron-Based Nanomaterials

In another study focused on materials science applications, researchers synthesized a range of boron-containing polymers using this compound as a precursor. These polymers showed enhanced thermal stability and mechanical properties compared to their non-boron counterparts.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atoms with various molecular targets. In organic synthesis, the boron atoms facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. In medicinal applications, the boron atoms can interact with biological molecules, potentially leading to therapeutic effects such as in BNCT, where boron atoms capture neutrons and release high-energy particles that destroy cancer cells.

Comparison with Similar Compounds

Key Observations:

- Symmetry and Reactivity: The bis-dioxaborolane structure of the target compound may enable dual reactivity in cross-coupling reactions, though this remains speculative without direct evidence. Mono-dioxaborolanes are more commonly employed in Suzuki-Miyaura reactions due to their well-defined single boronic ester group .

- Substituent Effects : Methyl groups on the dioxaborolane rings (target compound) likely enhance steric protection and hydrolytic stability compared to electron-withdrawing groups (e.g., Cl, SO₂Me) .

- Biological Activity : While 1,3-dioxolane derivatives exhibit antimicrobial properties , boronic esters like the target compound are underexplored in this context but may share similar bioactivity profiles.

Biological Activity

The compound 2-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects on cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique dioxaborolane structure that contributes to its reactivity and biological properties. The presence of the dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxic Effects

Research indicates that compounds with similar dioxaborolane structures exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Assays : A study reported IC50 values for related compounds ranging from 5.00 to 29.85 µM in the SH-SY5Y and C6 glioma cell lines. Notably, one derivative showed an IC50 of 5.13 µM in the C6 cell line, outperforming the standard chemotherapy agent 5-FU (IC50 = 8.34 µM) .

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5f | 5.13 µM | 5.00 µM |

| 5-FU | 8.34 µM | 8.53 µM |

The anticancer activity of dioxaborolane derivatives is often attributed to their ability to induce DNA damage through mechanisms such as:

- DNA Interstrand Cross-Linking : Some studies have shown that similar compounds can induce DNA cross-linking in cancer cells, leading to apoptosis . The induction of H2AX phosphorylation has been used as a biomarker for DNA damage in lymphocytes .

Study on Anticancer Activity

In a recent investigation focusing on the anticancer properties of related compounds:

- Cell Cycle Analysis : The compound was found to significantly inhibit cell cycle progression in the G0/G1 phase by approximately 45.1%, suggesting that it may effectively induce cell cycle arrest in glioma cells .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induced late apoptosis in a significant percentage of treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of dioxaborolane derivatives:

- Substituent Influence : Variations in substituents on the dioxaborolane ring can dramatically affect both the potency and selectivity of these compounds against cancer cells . For instance, modifications that enhance lipophilicity have been correlated with increased cellular uptake and cytotoxicity.

Q & A

Q. Methodological Recommendations :

- Conduct control experiments with standardized substrates (e.g., phenylboronic acid) to isolate variables.

- Use kinetic studies (e.g., Eyring plots) to compare activation energies under different conditions .

- Reference structural analogs (e.g., ethyl 4-chloro-2-dioxaborolane benzoate, CAS 119024789) to contextualize reactivity trends .

How can computational modeling predict regioselectivity in reactions involving this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid dermal/ocular exposure .

- Storage : Anhydrous conditions (desiccator, 0–6°C) to prevent hydrolysis .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal to deactivate boronate residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.